molecular formula C14H12O6S B564479 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate CAS No. 858187-19-6

4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate

Cat. No.: B564479
CAS No.: 858187-19-6
M. Wt: 308.304
InChI Key: KOTTWDFKZULRPN-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate, also known as this compound, is a useful research compound. Its molecular formula is C14H12O6S and its molecular weight is 308.304. The purity is usually 95%.
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Mechanism of Action

Target of Action

Resveratrol-4’-O-sulfate, a metabolite of resveratrol, has been shown to interact with several targets. It has been reported to inhibit both COX and QR2 enzymes . The compound also interacts with the UDP-glucuronosyltransferase (UGT) family of enzymes, which catalyzes the glucuronidation of resveratrol .

Mode of Action

Resveratrol-4’-O-sulfate interacts with its targets, leading to various cellular changes. For instance, it can inhibit the COX and QR2 enzymes . Furthermore, it can be transformed back into resveratrol in human colorectal cells , which then exerts its own effects, such as anti-inflammatory and antioxidant activities .

Biochemical Pathways

Resveratrol-4’-O-sulfate is involved in several biochemical pathways. It is produced by the sulfation of resveratrol, primarily by the SULT1A2 enzyme . Once inside the cell, it can be hydrolyzed back into resveratrol . Resveratrol itself has been shown to affect various pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway , and the AMP-activated protein kinase (AMPK) pathway .

Pharmacokinetics

Resveratrol-4’-O-sulfate exhibits specific pharmacokinetic properties. It is absorbed orally but has low bioavailability . It can be regenerated into resveratrol in the body, which accounts for about 2% of the total resveratrol species present in plasma . The compound and its major conjugates account for 40 to 55% of the dose in urine, indicating a high extent of absorption .

Result of Action

The action of resveratrol-4’-O-sulfate leads to various molecular and cellular effects. It has been shown to induce autophagy and senescence in human cancer cells . These effects are thought to be due to the regeneration of resveratrol, which has potent anti-inflammatory and antioxidant properties .

Action Environment

The action of resveratrol-4’-O-sulfate can be influenced by various environmental factors. For instance, the extent of cellular uptake of the compound is dependent on specific membrane transporters . Moreover, the compound’s action can be influenced by the presence of sulfatase inhibitors, which reduce intracellular resveratrol .

Properties

IUPAC Name

[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6S/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTTWDFKZULRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700260
Record name 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858187-19-6
Record name 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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